N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide
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Overview
Description
N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide is a complex organic compound with the molecular formula C24H21N3O3 and a molecular weight of 399.44 g/mol . This compound is characterized by the presence of an ethoxyphenyl group, a hydroxyquinoline moiety, and a pyridine carboxamide group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyquinoline Intermediate: The hydroxyquinoline moiety is synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Ethoxyphenyl Group Introduction: The ethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where ethyl bromide reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Pyridine Carboxamide: The final step involves coupling the hydroxyquinoline intermediate with the ethoxyphenyl group and pyridine-3-carboxamide under basic conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for bioimaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to metal ions, forming stable complexes that can modulate enzymatic activities.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide
- N-[(4-Chlorophenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide
- N-[(4-Bromophenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide
Uniqueness
N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-2-30-19-10-7-17(8-11-19)21(27-24(29)18-6-3-13-25-15-18)20-12-9-16-5-4-14-26-22(16)23(20)28/h3-15,21,28H,2H2,1H3,(H,27,29) |
InChI Key |
IHGKRRGTIZSSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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